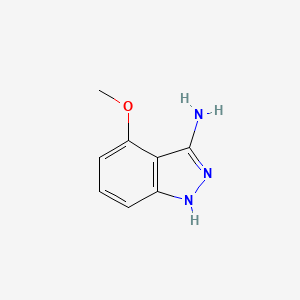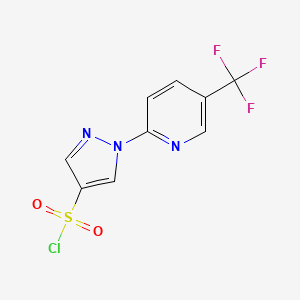
1-(5-(三氟甲基)吡啶-2-基)-1H-吡唑-4-磺酰氯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-(Trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride is a useful research compound. Its molecular formula is C9H5ClF3N3O2S and its molecular weight is 311.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-(Trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-(Trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
催化和合成
1-(5-(三氟甲基)吡啶-2-基)-1H-吡唑-4-磺酰氯已被用于各种催化和合成过程中。例如,Moosavi-Zare等人(2013年)的研究描述了相关化合物1-磺酸吡啶氯化物作为合成双(吡唑-5-醇)的高效催化剂,通过串联Knoevenagel-Michael反应(Moosavi-Zare等人,2013)。同样,Kornienko等人(2014年)研究了相关磺酰氯与氨基吡唑的反应,导致新的杂环系统(Kornienko et al., 2014)。
材料科学
在材料科学领域,Liu等人(2013年)使用含有吡啶和砜基团的二胺合成了新的可溶性含氟聚酰胺,其中包括一个含有吡啶和三氟甲基苯基团的二胺,展示了其在创造高性能聚合物中的实用性(Liu et al., 2013)。
药物化学
该化合物已被用于药物化学中合成杂环磺胺和磺酰氟化物。Tucker等人(2015年)的研究描述了使用硫功能化氨基丙烯醛衍生物合成吡唑-4-磺胺,展示了该化合物在开发药物化学工具中的相关性(Tucker et al., 2015)。
抗菌研究
El-Emary等人(2002年)对基于3-甲基-1-苯基-5-苯磺酰胺基吡唑的新杂环的抗菌活性进行了研究,突出了相关化合物的潜在生物活性(El-Emary等人,2002)。
光物理性质
Huang等人(2013年)研究了含有吡啶基吡唑配体的Pt(II)配合物,包括三氟甲基吡唑配体,探索了它们的光物理性质,展示了在有机发光二极管(OLEDs)中的应用(Huang et al., 2013)。
作用机制
Mode of Action
Based on the information about similar compounds, it can be inferred that it might interact with its targets by inhibiting electron transport, which is a crucial process in cellular respiration . This inhibition could lead to significant changes in the cell, including energy production disruption.
Biochemical Pathways
Given that similar compounds inhibit mitochondrial complex i, it can be inferred that this compound might affect pathways related to cellular respiration and energy production . The downstream effects of such inhibition could include decreased ATP production and potential disruption of other cellular processes dependent on this energy source.
Result of Action
Based on the potential mode of action, it can be inferred that the compound might disrupt cellular respiration, leading to decreased energy production within the cell . This could potentially affect various cellular processes, leading to cell death or growth inhibition.
生化分析
Biochemical Properties
1-(5-(Trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit bacterial phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence . This interaction attenuates secondary metabolism and thwarts bacterial growth . The compound’s ability to inhibit specific enzymes without affecting human orthologues highlights its potential as a selective biochemical tool.
Cellular Effects
1-(5-(Trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to possess cytotoxic activity and can bind with DNA molecules . This binding can lead to changes in gene expression and cellular metabolism, ultimately affecting cell viability and function.
Molecular Mechanism
The molecular mechanism of 1-(5-(Trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s ability to inhibit bacterial phosphopantetheinyl transferase is a prime example of its molecular mechanism . This inhibition disrupts the enzyme’s function, leading to a decrease in bacterial cell viability and growth.
Dosage Effects in Animal Models
The effects of 1-(5-(Trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it may cause toxic or adverse effects . Understanding the dosage threshold is crucial for its safe and effective use in biochemical applications.
Metabolic Pathways
1-(5-(Trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it has been shown to affect metabolic flux and metabolite levels . The compound’s influence on these pathways can have significant implications for its biochemical applications.
Transport and Distribution
The transport and distribution of 1-(5-(Trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride within cells and tissues are critical for its function. It interacts with transporters and binding proteins that facilitate its movement and localization . Understanding these interactions is essential for optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of 1-(5-(Trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . These localization patterns are crucial for its effectiveness in biochemical applications.
属性
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N3O2S/c10-19(17,18)7-4-15-16(5-7)8-2-1-6(3-14-8)9(11,12)13/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACLAYCACGRQPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)N2C=C(C=N2)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594764 |
Source


|
| Record name | 1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006441-36-6 |
Source


|
| Record name | 1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2'-formyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B1320516.png)
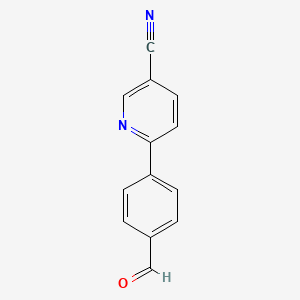
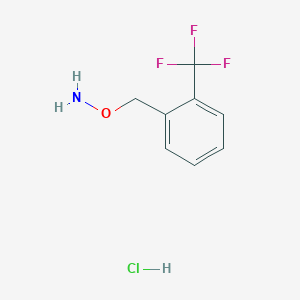
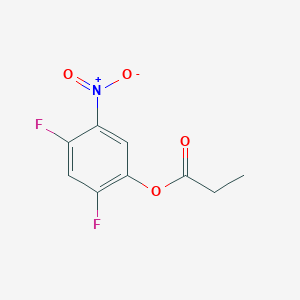
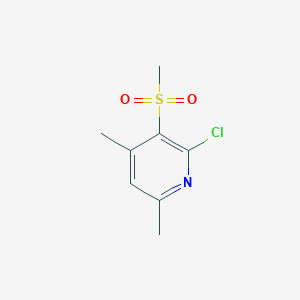

![[2-(4-Chlorophenoxy)-5-nitrophenyl]methanol](/img/structure/B1320547.png)

![1-[(Aminooxy)methyl]-4-(trifluoromethyl)benzene hydrochloride](/img/structure/B1320550.png)
